4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride
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Overview
Description
4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride is a synthetic organic compound characterized by the presence of a benzoxazole ring, a piperidine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a fluorinated carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Ring: The benzoxazole derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidine-substituted benzoxazole.
Introduction of the Sulfonyl Fluoride Group: Finally, the piperidine-substituted benzoxazole is treated with sulfonyl fluoride reagents, such as sulfuryl fluoride (SO2F2), under controlled conditions to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzoxazole and piperidine rings can undergo oxidation and reduction reactions, respectively, under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used under mild to moderate conditions (e.g., room temperature to 50°C) in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, 4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases, making it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The benzoxazole ring system is known for its pharmacological activity, and modifications of this compound could lead to new drugs for treating various diseases, including bacterial infections and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as the serine residue in serine proteases. This covalent modification can inhibit the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,3-benzoxazole: A simpler analog lacking the piperidine and sulfonyl fluoride groups.
Piperidine-1-sulfonyl fluoride: Lacks the benzoxazole ring but retains the sulfonyl fluoride group.
4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine: Lacks the sulfonyl fluoride group.
Uniqueness
4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride is unique due to the combination of its benzoxazole, piperidine, and sulfonyl fluoride moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S/c14-10-1-2-11-12(8-10)20-13(16-11)7-9-3-5-17(6-4-9)21(15,18)19/h1-2,8-9H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFJZMROOHKWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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